chemical properties and structure of 1-isocyano-2,3-dihydro-1H-indene
chemical properties and structure of 1-isocyano-2,3-dihydro-1H-indene
Title: 1-Isocyano-2,3-dihydro-1H-indene: Structural Properties, Synthesis, and Applications in Asymmetric Multicomponent Reactions
Executive Summary
1-Isocyano-2,3-dihydro-1H-indene (commonly referred to as 1-isocyanoindane) is a structurally rigid, chiral isocyanide that has garnered significant attention in advanced organic synthesis and medicinal chemistry. Characterized by its bicyclic indane core and a highly reactive terminal isocyanide group, this compound serves as a critical building block in multicomponent reactions (MCRs)—such as the Ugi and Passerini reactions—and acts as a sterically demanding ligand in transition-metal catalysis. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated synthetic protocols, tailored for researchers and drug development professionals.
Chemical Structure and Physical Properties
The molecular architecture of 1-isocyano-2,3-dihydro-1H-indene consists of a benzene ring fused to a cyclopentane ring, with an isocyano group (-N≡C) attached to the C1 position of the aliphatic ring. The C1 carbon is a chiral center, allowing the molecule to exist as two distinct enantiomers: (R)-1-isocyanoindane and (S)-1-isocyanoindane. The rigid nature of the indane ring restricts the conformational freedom of the isocyanide group, a property that is highly advantageous for inducing stereoselectivity in downstream reactions.
Table 1: Physicochemical Properties of 1-Isocyano-2,3-dihydro-1H-indene
| Property | Specification |
| IUPAC Name | 1-isocyano-2,3-dihydro-1H-indene |
| Common Synonyms | 1-isocyanoindane, 2,3-dihydro-1H-inden-1-yl isocyanide |
| Molecular Formula | C10H9N |
| Molecular Weight | 143.19 g/mol [] |
| CAS Number (Racemic) | 728920-01-2[2] |
| CAS Number (R-isomer) | 728920-02-3[] |
| Functional Group | Isocyanide (-N≡C) |
| Stereochemistry | Chiral center at C1 (R and S enantiomers) |
Mechanistic Role in Multicomponent Reactions (MCRs)
Isocyanides are unique in organic chemistry due to their divalent carbon atom, which exhibits both electrophilic and nucleophilic character (α-addition). In the Ugi 4-component reaction (U-4CR), 1-isocyanoindane reacts with an aldehyde, a primary amine, and a carboxylic acid to form a bis-amide.
Causality in Experimental Design: The choice of 1-isocyanoindane over simple aliphatic isocyanides (like tert-butyl isocyanide) is driven by the need for diastereocontrol. The bulky, rigid indane framework creates a sterically biased environment during the nucleophilic attack of the isocyanide onto the transient iminium ion. This steric hindrance selectively favors one face of the iminium intermediate, leading to high diastereomeric ratios (dr) in the resulting Ugi adducts[3].
Mechanistic pathway of the Ugi 4-Component Reaction utilizing 1-isocyanoindane.
Synthesis Pathway and Experimental Protocols
The synthesis of 1-isocyanoindane is typically achieved via a two-step sequence starting from 1-indanamine: N-formylation followed by dehydration.
Causality behind the Dehydration Protocol: The dehydration of the formamide intermediate requires a potent dehydrating agent. Phosphorus oxychloride (POCl₃) is selected because it rapidly converts the formamide carbonyl oxygen into a highly reactive dichlorophosphate leaving group. Triethylamine (Et₃N) is strictly required as an acid scavenger. Isocyanides are highly sensitive to acidic hydrolysis; thus, neutralizing the HCl generated during the POCl₃ reaction is critical to prevent the degradation of the newly formed 1-isocyanoindane[4]. The reaction is maintained at 0 °C to suppress exothermic side reactions and polymerization.
Synthetic workflow for 1-isocyano-2,3-dihydro-1H-indene via formylation and dehydration.
Protocol 1: Synthesis of (R)-1-Isocyanoindane
Note: This protocol is designed as a self-validating system. The completion of the formylation is validated by the disappearance of the amine spot on TLC (ninhydrin stain negative), and the successful dehydration is confirmed by the distinct, pungent odor of the isocyanide alongside a sharp IR absorption band at ~2140 cm⁻¹.
Step 1: N-Formylation
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Dissolve 10.0 mmol of (R)-1-indanamine in 20 mL of ethyl formate.
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Reflux the mixture under a nitrogen atmosphere for 24 hours.
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Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine will be consumed, yielding a new, less polar spot.
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Concentrate the reaction mixture under reduced pressure to yield crude (R)-N-(2,3-dihydro-1H-inden-1-yl)formamide. Dry under high vacuum.
Step 2: Dehydration to Isocyanide
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Dissolve the crude formamide in 30 mL of anhydrous dichloromethane (DCM) and add 50.0 mmol of triethylamine (Et₃N).
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Cool the reaction flask to 0 °C using an ice bath under a continuous nitrogen purge.
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Critical Step: Dropwise add 12.0 mmol of phosphorus oxychloride (POCl₃) over 15 minutes. The low temperature prevents the exothermic degradation of the product[4].
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Stir the mixture at 0 °C for 2 hours.
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Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous sodium carbonate (Na₂CO₃) at 0 °C. Causality: A highly basic quench is mandatory; acidic conditions will instantly hydrolyze the isocyanide back to the formamide.
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Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify via flash column chromatography (silica gel, Hexanes:EtOAc 9:1) to isolate (R)-1-isocyanoindane as a pale yellow oil.
Protocol 2: Diastereoselective Ugi-4CR using 1-Isocyanoindane
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In a 10 mL round-bottom flask, dissolve 1.0 mmol of an aldehyde and 1.0 mmol of a primary amine in 2.0 mL of methanol (MeOH).
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Stir at room temperature for 30 minutes to allow pre-formation of the imine intermediate. Validation: The solution may slightly change color, indicating Schiff base formation.
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Add 1.0 mmol of a carboxylic acid, followed immediately by 1.0 mmol of 1-isocyano-2,3-dihydro-1H-indene.
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Stir the reaction mixture at room temperature for 24 hours.
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Evaporate the solvent and purify the crude bis-amide via column chromatography.
Applications in Drug Development and Ligand Design
Beyond MCRs, the indane scaffold is a privileged structure in medicinal chemistry, known for mimicking the binding conformation of various monoamine neurotransmitters[5]. When 1-isocyanoindane is utilized to synthesize peptidomimetics via the Ugi reaction, the resulting compounds often exhibit enhanced binding affinities to central nervous system (CNS) targets. Furthermore, in coordination chemistry, the steric bulk of the indane ring makes 1-isocyanoindane an excellent chiral π-acceptor ligand for stabilizing low-valent transition metals (e.g., Pd(0), Au(I)), facilitating asymmetric catalytic transformations.
References
- Source: benchchem.
- Title: CAS 728920-02-3 (R)-(-)
- Title: 1-isocyano-2,3-dihydro-1H-indene | 728920-01-2 | Benchchem (Ugi Reaction Applications)
- Source: researchgate.
- Title: Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)
